molecular formula C20H17Cl2NO4 B2426497 1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797341-04-8

1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2426497
CAS RN: 1797341-04-8
M. Wt: 406.26
InChI Key: KSQUEVRDMYCMBQ-UHFFFAOYSA-N
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Description

The compound appears to contain a 2,4-dichlorophenoxyacetyl group . This group is found in certain herbicides and is known for its plant growth-regulating properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the 2,4-dichlorophenoxyacetyl group can undergo reactions typical of esters and ethers .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, solubility, and reactivity can be determined experimentally. For a similar compound, pale yellow crystals were obtained with a melting point of 188–190 °C .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in medicine or agriculture .

properties

IUPAC Name

1'-[2-(2,4-dichlorophenoxy)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO4/c21-13-5-6-17(16(22)11-13)26-12-18(24)23-9-7-20(8-10-23)15-4-2-1-3-14(15)19(25)27-20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQUEVRDMYCMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

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